Menaquinone-7
Overview
Description
Menaquinone-7, also known as vitamin K2-7, is a form of vitamin K that plays a crucial role in various physiological processes. It is a fat-soluble vitamin that is essential for blood coagulation, bone health, and cardiovascular health.
Mechanism of Action
Target of Action
Menaquinone-7 primarily targets proteins that require Vitamin K for their biological function . These proteins include osteocalcin and matrix Gla protein (MGP) . Osteocalcin is involved in bone metabolism, while MGP inhibits vascular calcification . This compound acts as a cofactor for the carboxylation of these proteins, converting them from their undercarboxylated forms (ucOC and ucMGP) to their carboxylated forms (cOC and cMGP) .
Mode of Action
This compound interacts with its targets by acting as a cofactor for the enzyme gamma-glutamyl carboxylase . This enzyme catalyzes the carboxylation of glutamate residues on the target proteins, converting them into gamma-carboxyglutamate residues . This carboxylation is essential for the function of the target proteins .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It facilitates the deposition of calcium in bones and prevents vascular calcification . It also upregulates osteoprotegerin, a decoy receptor for RANK ligand (RANKL), thus inhibiting bone resorption . Furthermore, it suppresses the growth of cancer cells via cell-cycle arrest, autophagy, and apoptosis .
Pharmacokinetics
Compared to Vitamin K1 (phylloquinone), this compound is absorbed more readily and is more bioavailable . This means that it can reach its target tissues more efficiently. The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion, are crucial for its effectiveness .
Result of Action
The action of this compound has several molecular and cellular effects. It helps in ameliorating peripheral neuropathy, reducing bone fracture risk, and improving cardiovascular health . It also suppresses proinflammatory mediators such as IL-1α, IL-1β, and TNF-α .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the production of this compound by Bacillus natto can be improved through adaptive evolution strategies based on chemical modulators . Furthermore, the fermentation conditions can significantly affect the production of this compound .
Biochemical Analysis
Biochemical Properties
Menaquinone-7 interacts with several enzymes, proteins, and other biomolecules. It acts as a cofactor in the carboxylation of specific proteins, including osteocalcin and matrix Gla protein . This interaction facilitates the deposition of calcium in bones and prevents vascular calcification . This compound is also involved in the biosynthesis process of Bacillus natto .
Cellular Effects
This compound has a wide range of effects on various types of cells and cellular processes. It has been shown to have health-beneficial effects in osteoporosis, cardiovascular disease, inflammation, cancer, Alzheimer’s disease, diabetes, and peripheral neuropathy . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It acts as a cofactor in the conversion of undercarboxylated osteocalcin and matrix Gla protein to their carboxylated forms . It also suppresses the growth of cancer cells via cell-cycle arrest, autophagy, and apoptosis . The disease-modulating effects of this compound are mediated through various signal transduction pathways such as PI3K/AKT, MAP Kinase, JAK/STAT, NF-κB, etc .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound is more efficiently produced than the conventional chemical synthesis techniques . The production of this compound reached 300.3 mg/L in shake flask and 464.2 mg/L in a 3 L fermenter .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is part of the Vitamin K cycle, where it acts as a cofactor for the enzyme gamma-glutamyl carboxylase . This enzyme catalyzes the carboxylation of glutamate residues on vitamin K-dependent proteins to form gamma-carboxyglutamate .
Subcellular Localization
Some key enzymes in this compound synthesis have been localized to functional membrane microdomains (FMMs) in the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Menaquinone-7 can be synthesized through chemical and biological methods. The chemical synthesis involves the condensation of 1,4-naphthoquinone with isoprenoid side chains. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using bacteria such as Bacillus subtilis. The fermentation can be carried out in both solid-state and liquid-state fermentation systems. Solid-state fermentation involves the use of solid substrates, while liquid-state fermentation uses liquid media. The fermentation conditions, such as temperature, pH, and aeration, are optimized to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Menaquinone-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced forms. These products are crucial for its biological functions, such as acting as a cofactor for vitamin K-dependent proteins .
Scientific Research Applications
Menaquinone-7 has a wide range of scientific research applications in various fields:
Chemistry: It is used as a model compound to study the chemical properties and reactions of menaquinones.
Biology: this compound is studied for its role in cellular processes, including electron transport and energy production.
Medicine: It is used in clinical studies to investigate its effects on bone health, cardiovascular health, and other physiological processes. .
Comparison with Similar Compounds
Menaquinone-7 is part of the vitamin K family, which includes other menaquinones such as menaquinone-4 (vitamin K2-4) and phylloquinone (vitamin K1). Compared to these compounds, this compound has a longer half-life and higher bioavailability, making it more effective in certain physiological processes. The unique structure of this compound, with its seven isoprenoid units, contributes to its distinct biological properties .
Similar Compounds
Menaquinone-4 (Vitamin K2-4): Shorter isoprenoid chain, used in different biological contexts.
Phylloquinone (Vitamin K1): Found in green leafy vegetables, primarily involved in blood coagulation.
This compound stands out due to its longer side chain, which enhances its stability and bioavailability, making it a valuable compound for various health applications.
Properties
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-methylnaphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKQPZMEYJZGPI-LJWNYQGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317474 | |
Record name | Menaquinone 7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow solid; [Merck Index] | |
Record name | Menaquinone 7 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19042 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2124-57-4 | |
Record name | Menaquinone 7 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2124-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vitamin K2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002124574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Menaquinone 7 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13075 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Menaquinone 7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (all-E)-2-(3,7,11,15,19,23,27-heptamethyl-2,6,10,14,18,22,26-octacosaheptaenyl)-3-methyl-1,4-naphthalenedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MENAQUINONE 7 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8427BML8NY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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